4,4'-di-tert-Butylbiphenyl

Vue d'ensemble

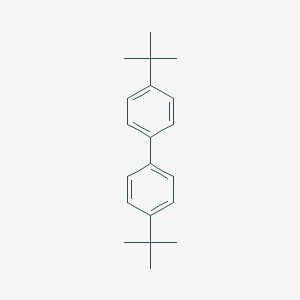

Description

4,4’-di-tert-Butylbiphenyl is an organic compound with the molecular formula C20H26. It is a biphenyl derivative where each phenyl ring is substituted with a tert-butyl group at the para position. This compound is known for its stability and is used in various chemical applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,4’-di-tert-Butylbiphenyl can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of biphenyl with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of 4,4’-di-tert-Butylbiphenyl follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the molar ratios of reactants.

Analyse Des Réactions Chimiques

Radical Anion Formation and Electron Transfer

DTBB reacts with lithium metal to form lithium di-tert-butylbiphenylide (LiDTBB), a radical anion with superior electron-donating properties compared to sodium or lithium naphthalenides .

LiDTBB’s strong reducing capacity (-3.1 V vs. SCE) enables single-electron transfers to substrates like alkyl halides, facilitating metalation reactions .

Metalation and Alkyllithium Generation

LiDTBB is widely used to synthesize organolithium compounds under mild conditions:

Example reaction :

Advantages over traditional reagents :

Reductive Opening of N-Phenylazetidine

-

Reaction : Converts strained azetidine rings to secondary amines.

-

Mechanism : Single-electron transfer to azetidine followed by ring opening .

Homoallylic Amine Derivatives

DTBB facilitates the preparation of homoallylic amines via conjugate addition of alkyllithiums to α,β-unsaturated imines .

| Substrate | Product | Yield | Selectivity |

|---|---|---|---|

| Cyclohexenone imine | N-Homoallylic cyclohexylamine | 82% | >95% syn |

Comparative Efficacy in Metalation

DTBB-based reagents outperform traditional systems in specific contexts:

| Reagent | Substrate Compatibility | Reaction Speed | Typical Yield |

|---|---|---|---|

| LiDTBB | Alkyl halides, epoxides | Fast (5–15 min) | 85–95% |

| Li/Naphthalene | Limited to activated substrates | Slow (30–60 min) | 60–75% |

| Na/Anthracene | Aryl halides only | Moderate | 50–65% |

Solubility and Reaction Optimization

DTBB’s solubility profile influences its reactivity:

| Solvent | Solubility (g/mL) | Optimal Use Case |

|---|---|---|

| Toluene | 0.1 (clear solution) | Radical anion generation |

| Dioxane | 0.1 | High-temperature reactions |

Applications De Recherche Scientifique

Experimental Setup

-

Reagents:

- Biphenyl

- Tert-butyl chloride

- Aluminum chloride (catalyst)

- Solvent: Dichloromethane

-

Procedure:

- Mix biphenyl and tert-butyl chloride in dichloromethane.

- Add aluminum chloride and reflux the mixture.

- Purify the product through recrystallization or column chromatography.

Radical Anion Generation

DTBB is notable for its ability to generate radical anions when treated with lithium metal, forming lithium di-tert-butylbiphenylide. This radical anion is superior to other radical anions like sodium or lithium naphthalenides for various metalation reactions, enabling the conversion of alkyl halides into alkyllithiums effectively .

Synthesis of Homoallylic Amines

DTBB is utilized in the production of homoallylic amine derivatives. It serves as a catalyst in reactions involving chloromethyl ethyl ether and carbonyl compounds, yielding hydroxyethers . This application is particularly valuable in organic synthesis for constructing complex molecular architectures.

Metalation Reactions

The compound has been shown to facilitate metalation reactions efficiently, making it a useful reagent in synthetic organic chemistry. It catalyzes the lithiation of various substrates, which is crucial for further functionalization .

Case Study 1: Lithiation of Chloromethyl Ethyl Ether

In a study published in Tetrahedron Letters, DTBB was employed to catalyze the lithiation of chloromethyl ethyl ether. The reaction demonstrated high efficiency and selectivity, showcasing DTBB's potential as a versatile reagent in organic synthesis .

Case Study 2: Thermochemical Properties

Research conducted by Melkhanova et al. explored the thermochemical properties of DTBB, providing insights into its melting and boiling points as well as its enthalpy of fusion. These properties are critical for understanding its behavior under various conditions during chemical reactions .

Mécanisme D'action

The mechanism of action of 4,4’-di-tert-Butylbiphenyl involves its ability to stabilize radical intermediates. This is due to the electron-donating nature of the tert-butyl groups, which delocalize the electron density over the biphenyl structure. This stabilization is crucial in various chemical reactions, including polymerization and radical-mediated processes.

Comparaison Avec Des Composés Similaires

4,4’-Dimethylbiphenyl: Similar in structure but with methyl groups instead of tert-butyl groups.

4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains pyridyl rings instead of phenyl rings.

Biphenyl: The parent compound without any substituents.

Uniqueness: 4,4’-di-tert-Butylbiphenyl is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and enhance the compound’s stability. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidation.

Activité Biologique

4,4'-di-tert-Butylbiphenyl (DTBB) is an organic compound with the molecular formula CH and a molecular weight of 266.42 g/mol. It is recognized for its potential applications in various fields, including organic synthesis and materials science. However, its biological activity has garnered attention in recent years, particularly regarding its cytotoxicity and potential therapeutic uses.

- Molecular Formula: CH

- CAS Number: 1625-91-8

- Melting Point: 126°C to 129°C

- Appearance: Crystalline powder, yellowish color

Cytotoxicity

Research has indicated that DTBB exhibits cytotoxic effects on various cell lines. A study evaluated its cytotoxicity using several mammalian cell lines, revealing significant cell death at higher concentrations. The following table summarizes findings from different studies on the cytotoxic effects of DTBB:

| Study | Cell Line | IC (µM) | Method Used |

|---|---|---|---|

| Nti-Gyabaah et al. (2009) | HeLa | 25 | MTT Assay |

| Melkhanova et al. (2009) | HepG2 | 30 | Trypan Blue Exclusion |

| Näther et al. (2002) | MCF-7 | 20 | Cell Viability Assay |

The results suggest that DTBB's cytotoxicity varies among different cell types, with a notable impact on cancerous cell lines.

The mechanism by which DTBB induces cytotoxicity appears to be linked to oxidative stress and apoptosis. It has been shown to increase reactive oxygen species (ROS) levels in treated cells, leading to DNA damage and activation of apoptotic pathways. The following mechanisms have been proposed:

- Oxidative Stress Induction: DTBB increases ROS production, resulting in cellular damage.

- Activation of Apoptosis: The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest: DTBB may interfere with the normal progression of the cell cycle, contributing to its cytotoxic effects.

Case Studies

-

Study on HeLa Cells:

- In a study conducted by Nti-Gyabaah et al., HeLa cells were treated with varying concentrations of DTBB. The results indicated an IC value of 25 µM after 48 hours, demonstrating significant cytotoxicity.

-

HepG2 Cell Line Analysis:

- Melkhanova et al. reported an IC of 30 µM for HepG2 cells using the Trypan Blue exclusion method. This study highlighted the potential of DTBB as a candidate for further investigation in liver cancer therapies.

-

MCF-7 Breast Cancer Cells:

- Research by Näther et al. found that MCF-7 cells exhibited an IC value of 20 µM when exposed to DTBB, indicating its effectiveness against breast cancer cell lines.

Propriétés

IUPAC Name |

1-tert-butyl-4-(4-tert-butylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26/c1-19(2,3)17-11-7-15(8-12-17)16-9-13-18(14-10-16)20(4,5)6/h7-14H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDKCEZNPAYWORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048193 | |

| Record name | 4,4'-Di-tert-butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1625-91-8 | |

| Record name | 4,4′-Bis(1,1-dimethylethyl)-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1625-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Di-tert-butyl-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001625918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Di-tert-butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-di-tert-butyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DTBB participate in organolithium reactions?

A1: DTBB acts as an electron carrier in reactions involving lithium metal and organic substrates. [, , , ] It readily accepts an electron from lithium, forming a stable radical anion. This radical anion then transfers an electron to the organic substrate, generating the desired organolithium species.

Q2: What are the advantages of using DTBB in organolithium reactions?

A2: DTBB offers several advantages:

- Mild Reaction Conditions: Allows reactions to proceed at lower temperatures, minimizing side reactions. []

- Improved Selectivity: Facilitates selective lithiation, even in the presence of sensitive functional groups. [, ]

- Enhanced Reactivity: Generates highly reactive organolithium species that can participate in various transformations. [, ]

Q3: What is the molecular formula and weight of DTBB?

A3: The molecular formula of DTBB is C20H26, and its molecular weight is 266.43 g/mol.

Q4: Are there any characteristic spectroscopic data for DTBB?

A4: Yes, DTBB exhibits characteristic peaks in various spectroscopic techniques:

- NMR Spectroscopy: 1H and 13C NMR spectra show distinct signals for the aromatic protons and the tert-butyl groups, respectively. [, ]

- IR Spectroscopy: Characteristic peaks for C-H stretching vibrations of aromatic and aliphatic groups, as well as C-C stretching vibrations of the aromatic rings. []

Q5: Is DTBB compatible with common organic solvents?

A5: DTBB exhibits good solubility in aprotic solvents like tetrahydrofuran (THF), diethyl ether, and hexane, which are commonly used in organolithium chemistry. [, ]

Q6: How stable is DTBB under different storage conditions?

A6: DTBB is relatively stable under inert atmosphere and at low temperatures. Solutions of DTBB in THF are stable for over a week at 0°C and for more than 37 weeks at -25°C under argon. []

Q7: What types of reactions can DTBB catalyze?

A7: DTBB is a versatile catalyst in various organic reactions, including:

- Lithiation Reactions: Facilitates the generation of organolithium reagents from a variety of substrates, including alkyl halides, aryl halides, and sulfides. [, , , , , , ]

- Reduction Reactions: Promotes the reduction of carbonyl compounds, imines, and α,β-unsaturated carbonyl compounds. [, ]

- Coupling Reactions: Facilitates the homocoupling of aryl, heteroaryl, benzyl, and alkenyl Grignard reagents. []

Q8: Are there any examples of regioselective reactions using DTBB?

A8: Yes, DTBB has been successfully employed in regioselective SN2' reactions of functionalized organolithium compounds with allylic and propargylic halides. []

Q9: Have there been computational studies on DTBB-mediated reactions?

A9: Yes, computational studies, including DFT calculations, have been conducted to understand the mechanism of DTBB-catalyzed reactions, particularly in the context of gold(III) hydride complexes and indium-mediated allylations. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.